

In-Depth Technical Guide: Spectral Analysis of 1-(Aminomethyl)cyclopentanol Hydrochloride

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopentanol hydrochloride

Cat. No.: B1288592

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-(Aminomethyl)cyclopentanol hydrochloride** (CAS No: 76066-27-8), a key intermediate in various synthetic applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data

The structural integrity of **1-(Aminomethyl)cyclopentanol hydrochloride** is confirmed through a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources and are presented in a structured format for ease of comparison and interpretation.

¹H NMR Spectral Data

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.4 (broad s)	Singlet (broad)	3H	-NH ₃ ⁺
~5.5 (s)	Singlet	1H	-OH
~2.9 (s)	Singlet	2H	-CH ₂ -N
~1.8-1.5 (m)	Multiplet	8H	Cyclopentyl -CH ₂ -

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~80	C-OH
~50	-CH ₂ -N
~40	Cyclopentyl C2/C5
~24	Cyclopentyl C3/C4

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch
~2900-3100	Strong, Broad	N-H stretch (amine salt)
~2950	Medium	C-H stretch (aliphatic)
~1600	Medium	N-H bend (amine salt)
~1450	Medium	C-H bend (aliphatic)
~1050	Strong	C-O stretch

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/z	Relative Intensity (%)	Assignment
116.1	High	[M-Cl] ⁺ (C ₆ H ₁₄ NO) ⁺
98.1	Medium	[M-Cl-H ₂ O] ⁺
85.1	High	[M-Cl-CH ₂ NH ₂] ⁺
57.1	High	[C ₄ H ₉] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent was used.
- Sample Preparation: A sample of **1-(Aminomethyl)cyclopentanol hydrochloride** (5-10 mg) was dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Reference: The residual solvent peak was used as an internal reference.
- ¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 512-1024.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-100 ppm.
- Reference: The solvent peak was used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the solid **1-(Aminomethyl)cyclopentanol hydrochloride** was placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
 - Background: A background spectrum of the clean ATR crystal was collected prior to sample analysis.

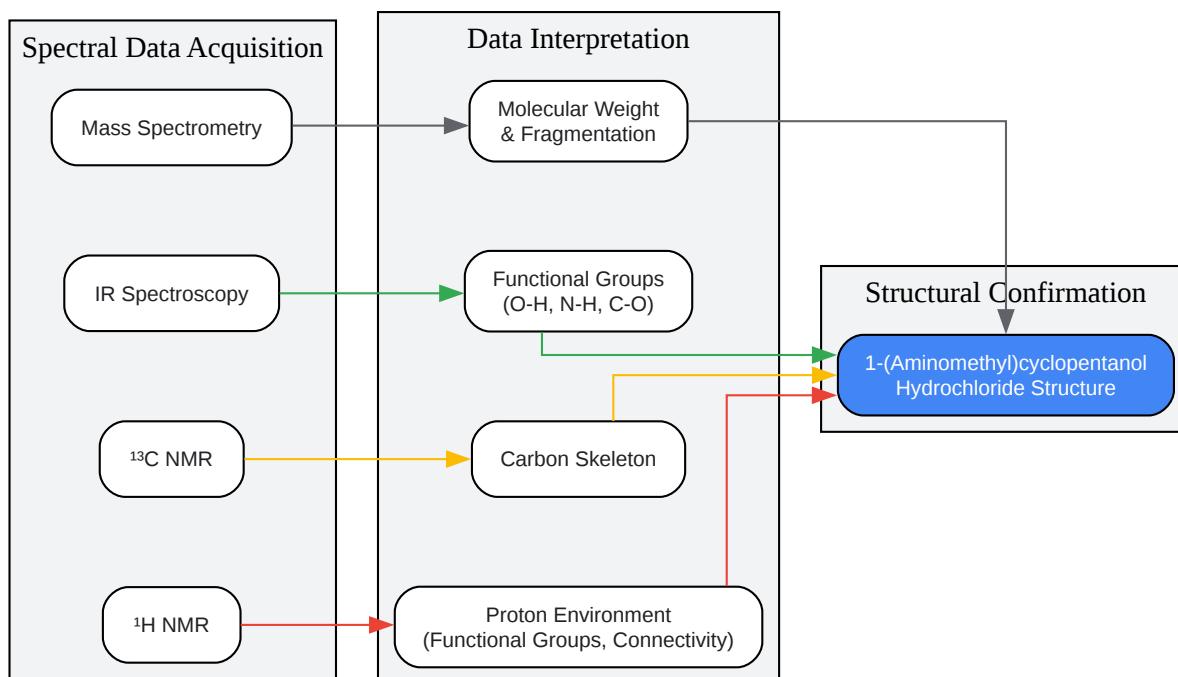
Mass Spectrometry (MS)

- Instrumentation: An Agilent 6120 Quadrupole LC/MS system or equivalent with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **1-(Aminomethyl)cyclopentanol hydrochloride** was prepared in a suitable solvent mixture (e.g., water:acetonitrile with 0.1% formic acid).
- Data Acquisition:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.
- Capillary Voltage: 3000-4000 V.
- Fragmentor Voltage: 70-100 V.
- Drying Gas Temperature: 300-350 °C.
- Drying Gas Flow: 8-12 L/min.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **1-(Aminomethyl)cyclopentanol hydrochloride** using the combined spectral data.



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Workflow for Spectroscopic Structure Confirmation.

This guide provides essential spectral data and methodologies for the characterization of **1-(Aminomethyl)cyclopentanol hydrochloride**, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

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